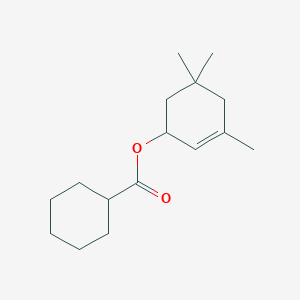

3,5,5-Trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate

Beschreibung

Chemical Identity and IUPAC Nomenclature

This compound is systematically named according to IUPAC guidelines as (3,5,5-trimethylcyclohex-2-en-1-yl) cyclohexanecarboxylate . Its molecular formula, C₁₆H₂₆O₂ , corresponds to a molecular weight of 250.38 g/mol . The structure comprises a cyclohexanecarboxylate group esterified to a 3,5,5-trimethylcyclohex-2-en-1-yl moiety, creating a bicyclic system with distinct stereoelectronic properties.

Table 1: Fundamental Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 648858-05-3 |

| Molecular Formula | C₁₆H₂₆O₂ |

| Molecular Weight | 250.38 g/mol |

| IUPAC Name | (3,5,5-Trimethylcyclohex-2-en-1-yl) cyclohexanecarboxylate |

The cyclohexene ring introduces unsaturation, enabling potential diene reactivity in cycloadditions, while the ester group serves as a site for nucleophilic acyl substitutions.

Historical Context and Discovery Timeline

The compound’s synthesis was first reported in the early 21st century alongside advancements in palladium-catalyzed alkoxycarbonylation techniques. A pivotal study demonstrated its formation via a combined process involving cyclohexanol dehydration and subsequent alkoxycarbonylation with carbon monoxide under mild conditions (110°C, 2.1 MPa). This method achieved a 64.8% yield of the target ester, though competing pathways such as cyclohexanecarboxylic acid formation via hydrolysis limited overall efficiency.

Recent patent literature (2021) highlights its structural analogs in fragrance formulations, suggesting incremental interest in modifying its substituents for olfactory applications. For instance, cyclohex-3-en-1-ylmethyl esters exhibit fruity and woody notes, implying potential utility in perfumery for 3,5,5-trimethylcyclohex-2-en-1-yl derivatives.

Significance in Organic and Industrial Chemistry

This ester’s bifunctional architecture positions it as a valuable intermediate in multistep syntheses. The cyclohexanecarboxylate group can act as a protecting group for carboxylic acids, while the cyclohexenyl moiety participates in Diels-Alder reactions to construct polycyclic systems. Industrially, its synthesis exemplifies process intensification strategies, where tandem reactions (dehydration followed by alkoxycarbonylation) reduce purification steps and enhance atom economy.

Emerging applications include:

- Fragrance Industry : Structural analogs serve as long-lasting odorants due to their low volatility and stability.

- Polymer Chemistry : As a monomer in polyester formulations, contributing to materials with tailored thermal properties.

- Catalysis : Palladium-phosphine systems leverage its ester group for ligand design in cross-coupling reactions.

Table 2: Key Industrial Applications

| Application | Role of Compound |

|---|---|

| Perfumery | Odorant precursor |

| Polymer Synthesis | Monomer for polyester resins |

| Organic Synthesis | Protecting group reagent |

Eigenschaften

CAS-Nummer |

648858-05-3 |

|---|---|

Molekularformel |

C16H26O2 |

Molekulargewicht |

250.38 g/mol |

IUPAC-Name |

(3,5,5-trimethylcyclohex-2-en-1-yl) cyclohexanecarboxylate |

InChI |

InChI=1S/C16H26O2/c1-12-9-14(11-16(2,3)10-12)18-15(17)13-7-5-4-6-8-13/h9,13-14H,4-8,10-11H2,1-3H3 |

InChI-Schlüssel |

KRMVSIYEOSKLEY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(CC(C1)(C)C)OC(=O)C2CCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrogenation of Isophorone

This method involves:

- Starting Material : Isophorone (3,5,5-trimethylcyclohexen-2-one).

- Catalyst : Typically palladium on carbon or Raney nickel.

- Conditions : The reaction is carried out under hydrogen pressure at elevated temperatures.

- Yield : Generally high yields are reported, with variations depending on specific reaction conditions.

Oxidation of 3,5,5-Trimethylcyclohexen-2-one

The oxidation process includes:

- Starting Material : 3,5,5-trimethylcyclohexen-2-one.

- Oxidizing Agent : Tert-butyl hydroperoxide or other suitable oxidants.

- Catalysts : Transition metal complexes such as manganese-salen or manganese-phthalocyanine.

- Auxiliary Bases : Organic amines or alkali metal salts to enhance reaction efficiency.

- Yield and Selectivity : Yields can reach up to 96% with appropriate catalyst selection and reaction conditions.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method for 3,5,5-trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate:

| Method | Starting Material | Catalyst/Condition | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrogenation | Isophorone | Pd/C or Raney Nickel | High | Effective for producing alcohol precursor |

| Oxidation | 3,5,5-trimethylcyclohexen-2-one | Tert-butyl hydroperoxide + Metal Catalyst | Up to 96% | High selectivity with auxiliary bases |

| Esterification | Alcohol from hydrogenation | Acid catalyst (e.g., H₂SO₄) | Variable | Final step to form the ester |

Analyse Chemischer Reaktionen

Reaktionstypen

3,5,5-Trimethylcyclohex-2-en-1-yl-Cyclohexancarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können sie in Alkohole oder Alkane umwandeln.

Substitution: Sie kann nucleophile Substitutionsreaktionen eingehen, bei denen die Estergruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Ketone, Alkohole und substituierte Ester, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3,5,5-Trimethylcyclohex-2-en-1-yl-Cyclohexancarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es als Substrat für Enzyme fungieren und in aktive Metaboliten umgewandelt werden. Die beteiligten Pfade umfassen Esterhydrolyse und anschließende Oxidations- oder Reduktionsreaktionen, die zur Bildung biologisch aktiver Verbindungen führen.

Wirkmechanismus

The mechanism of action of 3,5,5-Trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, undergoing transformation into active metabolites. The pathways involved include ester hydrolysis and subsequent oxidation or reduction reactions, leading to the formation of biologically active compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

(a) Ethyl 4-((6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-8-yl)Methylamino)Cyclohexanecarboxylate ()

- Structural Differences : The compound in replaces the trimethylcyclohexenyl group with a heterocyclic pyrrolotriazolopyrazine moiety. Its cyclohexanecarboxylate is ethyl-substituted rather than cyclohexyl.

- Synthetic Methodology: The synthesis involves methanol as a solvent and ethyl acetate extraction , suggesting similar solubility profiles for esters. However, the heterocyclic substituent likely reduces lipophilicity compared to the target compound.

- Reactivity: The presence of an amino group in ’s compound introduces nucleophilic reactivity, absent in the target molecule.

(b) Complex Glycoside Derivative ()

- Structural Complexity : describes a glycoside with a methylcyclohex-2-en-1-yl group attached to a polysaccharide backbone.

- Polarity: The glycoside’s hydroxyl-rich structure increases hydrophilicity, contrasting with the nonpolar cyclohexanecarboxylate in the target compound.

- Functional Role : Such glycosides often serve as bioactive molecules (e.g., antibiotics), whereas simpler esters like 3,5,5-trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate are more likely used in industrial or cosmetic applications.

Hypothetical Data Table Based on Structural Analogues

Note: Values are extrapolated from structural analogues and general organic chemistry principles due to lack of direct experimental data.

Key Research Findings and Limitations

- Steric Effects : The 3,5,5-trimethyl substitution on the cyclohexene ring likely enhances thermal stability compared to unsubstituted esters but reduces reactivity in nucleophilic substitutions .

- Extraction Behavior : Ethyl acetate extraction (common for esters in ) suggests the target compound may partition similarly in biphasic systems .

- Limitations: No direct data on the compound’s synthesis, spectroscopic profiles, or biological activity are available in the provided evidence.

Biologische Aktivität

3,5,5-Trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and perfumery. This article provides a detailed overview of its biological activity, including data tables and case studies that elucidate its effects and mechanisms.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO\ |

| Molecular Weight | 224.36 g/mol |

| Density | 0.9 g/cm³ |

| Boiling Point | 188.9 °C |

| Flash Point | 80.0 °C |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial and cytotoxic effects. Its structure suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, related compounds have shown significant activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various esters derived from cyclohexane derivatives. The results indicated that certain structural modifications enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that similar modifications in this compound might yield improved efficacy .

Cytotoxic Activity

The cytotoxic effects of this compound have also been explored. A notable study utilized the MTT assay to evaluate cytotoxicity against human cancer cell lines.

Table: Cytotoxicity Data

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa | 25.64 |

| MCF7 | 52.53 |

| A549 | 60.05 |

The results demonstrated that while the compound exhibited cytotoxicity, it was less potent than standard chemotherapeutic agents like doxorubicin .

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, structural analysis suggests potential interactions with cellular receptors or enzymes involved in metabolic pathways.

G Protein Interaction

Research into related compounds has indicated that they may modulate G protein signaling pathways. This could imply that this compound might influence cellular signaling cascades critical for various physiological processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.